molecular formula C17H15NO3S B5753307 N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide

N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide

Cat. No. B5753307
M. Wt: 313.4 g/mol
InChI Key: PAIBGUHZGOWMMZ-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide, also known as W-7, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1982 by Kakiuchi and co-workers and has since been used in various biochemical and physiological studies. W-7 is an inhibitor of calmodulin, a protein that plays a crucial role in many cellular processes.

Mechanism of Action

N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide inhibits calmodulin by binding to its hydrophobic pocket, which prevents it from binding to calcium ions. This, in turn, inhibits the activation of calmodulin-dependent enzymes and ion channels.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in different biological systems. For example, it has been shown to inhibit the activity of calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic plasticity and learning and memory. It has also been shown to inhibit the activity of the L-type calcium channel, which is involved in cardiac muscle contraction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its specificity for calmodulin. It does not affect other calcium-binding proteins, which allows researchers to investigate the role of calmodulin in isolation. However, one of the limitations of using N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide is its relatively low potency compared to other calmodulin inhibitors. This can limit its effectiveness in certain experiments.

Future Directions

There are many future directions for the use of N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide in scientific research. One area of interest is the role of calmodulin in cancer. Calmodulin has been shown to play a crucial role in cell proliferation and survival, and its inhibition by N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide may have therapeutic potential in cancer treatment. Another area of interest is the development of more potent and selective calmodulin inhibitors that can be used in a wider range of experiments. Additionally, the use of N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide in combination with other compounds may provide new insights into the complex role of calmodulin in different biological systems.

Synthesis Methods

The synthesis of N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 2-(hydroxymethyl)phenol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to form the desired product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide has been used in various scientific research studies to investigate the role of calmodulin in different cellular processes. Calmodulin is a calcium-binding protein that regulates the activity of many enzymes and ion channels. By inhibiting calmodulin, N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide can help researchers understand the function of calmodulin in different biological systems.

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-12-15-7-3-4-8-17(15)18-22(20,21)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,18-19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBGUHZGOWMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)phenyl]naphthalene-2-sulfonamide

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